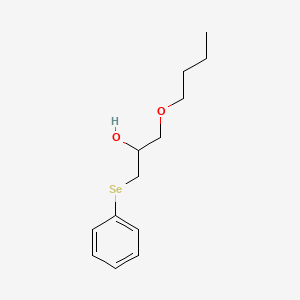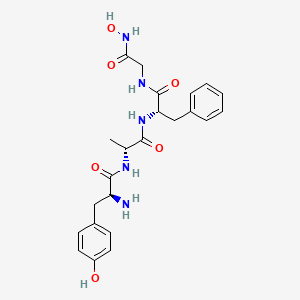
Benzene, dodecyldimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, dodecyldimethyl- is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and two methyl (CH3) groups. This compound is commonly used in various industrial applications due to its surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene, dodecyldimethyl- typically involves the alkylation of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the dodecyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of benzene, dodecyldimethyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and dodecyl chloride into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Benzene, dodecyldimethyl- can undergo oxidation reactions, leading to the formation of dodecyldimethylbenzoic acid.
Reduction: Reduction reactions can convert the compound into dodecyldimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen carriers like FeBr3 or AlCl3 for halogenation reactions.
Major Products:
Oxidation: Dodecyldimethylbenzoic acid.
Reduction: Dodecyldimethylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Benzene, dodecyldimethyl- finds applications in several fields:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
作用机制
The mechanism of action of benzene, dodecyldimethyl- primarily involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and dispersion.
相似化合物的比较
Benzene, dodecyl-: Similar structure but lacks the two methyl groups.
Benzene, hexadecyl-: Contains a longer alkyl chain (C16H33) instead of the dodecyl group.
Benzene, octyldimethyl-: Contains a shorter alkyl chain (C8H17) compared to dodecyldimethyl-.
Uniqueness: Benzene, dodecyldimethyl- is unique due to its specific combination of a dodecyl group and two methyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
属性
CAS 编号 |
66697-27-6 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
1-dodecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3 |
InChI 键 |
GAWUIKLWUQFZON-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC(=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


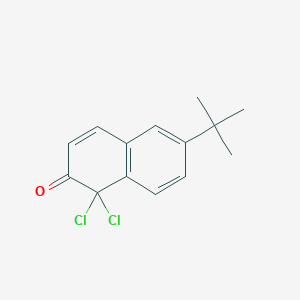
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
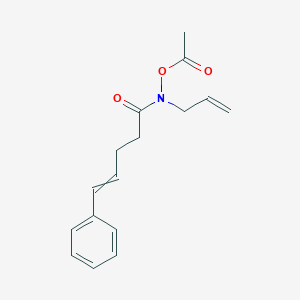
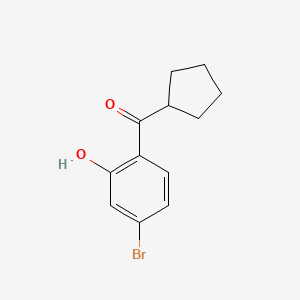
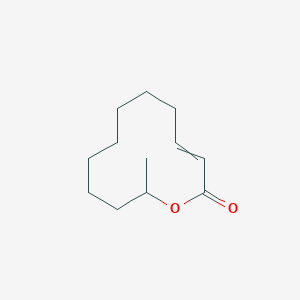

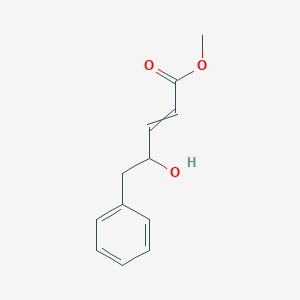
silane](/img/structure/B14409949.png)
